2-Benzofurancarboximidamide, N-hydroxy-6-methoxy-

Physicochemical characterization Procurement QC Identity verification

2-Benzofurancarboximidamide, N-hydroxy-6-methoxy- (CAS 84748-14-1) is a synthetic benzofuran derivative possessing a hydroxyamidine (N-hydroxycarboximidamide/amidoxime) moiety at the 2-position and a methoxy substituent specifically at the 6-position. Its molecular formula is C₁₀H₁₀N₂O₃ with a molecular weight of 206.20 g/mol, density of 1.398 g/cm³ (computed) and boiling point of 412.08 °C at 760 mmHg.

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
CAS No. 84748-14-1
Cat. No. B12694738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzofurancarboximidamide, N-hydroxy-6-methoxy-
CAS84748-14-1
Molecular FormulaC10H10N2O3
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(O2)C(=NO)N
InChIInChI=1S/C10H10N2O3/c1-14-7-3-2-6-4-9(10(11)12-13)15-8(6)5-7/h2-5,13H,1H3,(H2,11,12)
InChIKeyDSFOBCWXZGLEHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzofurancarboximidamide, N-hydroxy-6-methoxy- (CAS 84748-14-1): Physicochemical Identity for Differentiated Procurement


2-Benzofurancarboximidamide, N-hydroxy-6-methoxy- (CAS 84748-14-1) is a synthetic benzofuran derivative possessing a hydroxyamidine (N-hydroxycarboximidamide/amidoxime) moiety at the 2-position and a methoxy substituent specifically at the 6-position. Its molecular formula is C₁₀H₁₀N₂O₃ with a molecular weight of 206.20 g/mol, density of 1.398 g/cm³ (computed) and boiling point of 412.08 °C at 760 mmHg . The benzofuran scaffold is recognized as a privileged structure in medicinal chemistry, with N-hydroxybenzofuran carboximidamide derivatives emerging as a novel class of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, where the N-hydroxyamidine group coordinates the heme iron in the enzyme active site [1]. The 6-methoxy substitution distinguishes this compound from the unsubstituted parent (CAS 65695-07-0; C₉H₈N₂O₂; MW 176.17) and from its positional isomers at the 4- and 5- positions (CAS 84748-11-8 and CAS 84748-13-0), all of which share the same molecular formula but differ in the methoxy attachment point on the benzofuran ring .

Positional Isomerism in N-Hydroxybenzofuran Carboximidamides: Why the 6-Methoxy Isomer Cannot Be Substituted by Closest Analogs


Although the 4-methoxy (CAS 84748-11-8), 5-methoxy (CAS 84748-13-0), and 6-methoxy (CAS 84748-14-1) isomers of N-hydroxy-2-benzofurancarboximidamide share the identical molecular formula (C₁₀H₁₀N₂O₃) and molecular weight (206.20 g/mol), the electronic character of the methoxy substituent depends critically on its ring position: para to the furan oxygen (6-position, σp ≈ -0.27) exerts a strong electron-donating resonance effect, whereas meta (5-position, σm ≈ +0.12) is electron-withdrawing, and ortho (4-position) introduces additional steric constraints [1]. A systematic structure–activity relationship (SAR) study of N-hydroxybenzofuran-5-carboximidamide derivatives as IDO1 inhibitors revealed that even minor substitution changes at the amidine nitrogen shifted enzyme IC₅₀ values from >10 µM to 0.44 µM, illustrating that electronic perturbations through the benzofuran core profoundly alter target engagement [2]. In the sigma receptor field, a 5,6-dimethoxy benzofuran-2-carboxamide ligand achieved Ki = 27.5 nM at sigma-1 [3]; the contribution of the 6-methoxy group to this affinity would be irrevocably lost if switched to an alternate position. A benzofuran patent review further noted that replacement of a 6-hydroxy group with 6-methoxy yielded a 12-fold potency gain in antitumor assays, underscoring the non-interchangeable nature of the 6-position substitution [4].

Quantitative Differentiation Evidence: 2-Benzofurancarboximidamide, N-hydroxy-6-methoxy- vs. Closest Analogs


Molecular Weight and Boiling Point Orthogonal Differentiation from the Unsubstituted Parent

The 6-methoxy substitution increases molecular weight by 30.03 g/mol (a 17.0% increase) compared to the unsubstituted parent 2-Benzofurancarboximidamide, N-hydroxy- (CAS 65695-07-0). The computed boiling point is elevated by 34.0 °C (from 378.1 °C to 412.1 °C), reflecting stronger intermolecular hydrogen bonding enabled by the additional methoxy oxygen . The XLogP3 value of 1.8 for the 6-methoxy compound contrasts with reported LogP values of 1.53–2.23 for the unsubstituted analog, indicating a moderate lipophilicity shift that affects chromatographic retention and partitioning behavior .

Physicochemical characterization Procurement QC Identity verification

Electronic Tuning via 6-Methoxy Para Substitution vs. 5-Methoxy Meta Isomer: Hammett Analysis

The 6-methoxy group (para to the furan oxygen) operates with a Hammett σp of –0.27, donating electron density into the benzofuran π-system and, by conjugation, into the N-hydroxyamidine moiety. In contrast, the 5-methoxy isomer (CAS 84748-13-0) places the substituent meta to the furan oxygen, where σm = +0.12 indicates net electron withdrawal [1]. This inversion of electronic character is non-trivial for target engagement: within the N-hydroxybenzofuran-5-carboximidamide IDO1 inhibitor series, N-phenyl substitution at the amidine shifted IC₅₀ from >10 µM to 0.44 µM, demonstrating that the benzofuran core transmits electronic perturbations directly to the heme-coordinating hydroxyamidine group [2]. A literature survey also documents that a 6-hydroxy → 6-methoxy substitution in a related benzofuran antitumor scaffold increased potency 12-fold [3].

Medicinal chemistry Structure-activity relationship (SAR) Lead optimization

Safety and Handling Profile: GHS Classification and Concentration Specification vs. Unsubstituted Analog

The 6-methoxy compound is classified as hazardous under GHS and its Safety Data Sheet specifies a concentration of 100%, with handling precautions including impermeable gloves, adequate ventilation, and removal of ignition sources [1]. The unsubstituted analog (CAS 65695-07-0) carries explicit GHS hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) with a Warning signal word, but does not specify a purity or concentration level in its standard SDS . The defined 100% concentration of the 6-methoxy compound reduces uncertainty in dose-response calculations for cell-based assays, where impurities in lower-grade batches of the unsubstituted analog could introduce confounding biological effects.

Laboratory safety Chemical handling Procurement compliance

Metal-Chelating Hydroxyamidine Moiety with 6-Methoxy Electron-Donating Enhancement

N-Hydroxyamidines (amidoximes) are established bidentate metal chelators, coordinating transition metal ions through the oxime oxygen and amidine nitrogen to form stable five-membered chelate rings [1]. The hydroxyamidine group in 2-Benzofurancarboximidamide, N-hydroxy-6-methoxy- is conjugated to the benzofuran π-system; the 6-methoxy substituent, being para to the furan oxygen, donates electron density into the ring via resonance (σp = –0.27), which is predicted to increase the electron density at the amidoxime moiety and potentially enhance the stability constant (log K) for metal coordination relative to the 5-methoxy isomer (σm = +0.12) [2]. This property is directly relevant to IDO1 inhibition, where the hydroxyamidine coordinates the heme iron: the N-hydroxybenzofuran-5-carboximidamide scaffold achieves IC₅₀ values as low as 0.44 µM in enzymatic assays and 1.1 µM in HeLa cells [3].

Bioinorganic chemistry Enzyme inhibition Metal chelator design

Evidence-Backed Application Scenarios for 2-Benzofurancarboximidamide, N-hydroxy-6-methoxy- (CAS 84748-14-1)


IDO1 Inhibitor Lead Optimization through Positional Methoxy Isomer Scanning

Medicinal chemistry teams developing IDO1 inhibitors can employ CAS 84748-14-1 as the 6-methoxy probe in a systematic positional isomer scan alongside the 4-methoxy (CAS 84748-11-8) and 5-methoxy (CAS 84748-13-0) congeners. The N-hydroxybenzofuran-5-carboximidamide scaffold has yielded IC₅₀ values from 0.44 µM to >10 µM depending on substitution pattern [1]. The 100% concentration specification and documented GHS handling profile of the 6-methoxy compound support reproducible dose-response assays without the confounding factor of unknown impurity levels [2].

Sigma-1 Receptor Ligand Discovery: Deconvoluting 6-Position Methoxy Contribution

Benzofuran-2-carboxamide and carboximidamide scaffolds have demonstrated high-affinity sigma-1 receptor binding, with a 5,6-dimethoxy analog achieving Ki = 27.5 nM [3]. The 6-methoxy compound (CAS 84748-14-1) serves as the mono-methoxy synthetic intermediate for SAR expansion, enabling researchers to isolate the specific affinity contribution of the 6-position methoxy group—a deconvolution that cannot be accomplished with the 4- or 5-methoxy isomers due to their differing electronic (σm vs. σp) and steric profiles [4].

Transition Metal Chelation Studies Using Amidoxime Ligands with Electronic Tuning

The N-hydroxyamidine (amidoxime) functional group in CAS 84748-14-1 forms stable five-membered chelate rings with transition metal ions [5]. The para-electron-donating character of the 6-methoxy substituent (σp = –0.27) differentiates this isomer from the 5-methoxy analog (σm = +0.12) in terms of donor strength at the amidoxime binding site [6]. This makes it a valuable building block for inorganic chemists designing coordination complexes where electronic tuning of the ligand is required without altering the core chelating geometry.

Procurement Quality Control: Orthogonal Identity Confirmation via Physicochemical Properties

The 30.03 g/mol molecular weight increase and 34 °C boiling point elevation relative to the unsubstituted parent (CAS 65695-07-0) provide unambiguous, instrumentally verifiable identity markers for incoming material QC . Additionally, the unique InChIKey (DSFOBCWXZGLEHL-UHFFFAOYSA-N) distinguishes the 6-methoxy isomer from its 4- and 5-methoxy counterparts, preventing costly procurement mix-ups during multi-isomer screening campaigns .

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